![molecular formula C12H12N4O3 B2745557 3,4-Dihydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone CAS No. 303024-34-2](/img/structure/B2745557.png)
3,4-Dihydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone
Overview
Description
3,4-Dihydroxybenzaldehyde, also known as Protocatechuic aldehyde, is a phenolic aldehyde . It is a compound released from cork stoppers into wine . This molecule can be used as a precursor in the vanillin synthesis by biotransformation by cell cultures of Capsicum frutescens, a type of Chili pepper . It is also found in the mushroom Phellinus linteus .
Synthesis Analysis
3,4-Dihydroxybenzaldehyde can be used as a reactant for the synthesis of various compounds . For example, it can be used in the synthesis of copolymers containing poly (p -phenylenevinylene) chromophore to be used in light-emitting electrochemical cell . It can also be used in the synthesis of 2-Arylbenzothiazoles with potential application as anti-cancer agents against human colon cancer cells .Molecular Structure Analysis
The linear formula of 3,4-Dihydroxybenzaldehyde is (HO)2C6H3CHO . Its molecular weight is 138.12 .Physical And Chemical Properties Analysis
3,4-Dihydroxybenzaldehyde is a powder with a melting point of 150-157 °C (lit.) . Its SMILES string is Oc1ccc (C=O)cc1O .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Hydrazones are versatile compounds with potential therapeutic applications. Researchers have explored the synthesis of hydrazones, including this compound, for their biological activities. In particular, hydrazones have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties . Further studies could explore their potential as drug candidates.
Self-Healing Polymers
- The incorporation of hydrazones into polymer matrices has led to the development of self-healing materials. For instance, researchers have copolymerized hydrazone-containing monomers with other acrylate monomers to create self-healing polymers . These materials can repair themselves when damaged, making them valuable for applications in coatings, adhesives, and structural materials.
Flavor and Fragrance Industry
- Protocatechuic aldehyde , a related compound, is used as a precursor in the synthesis of vanillin—a popular flavor compound found in vanilla beans. While not identical, the structural similarities between protocatechuic aldehyde and 3,4-dihydroxybenzaldehyde suggest potential applications in the flavor and fragrance industry .
Biological Activity Screening
- Researchers have evaluated the cytotoxic and antimicrobial activities of hydrazones against human cancer cell lines and bacterial strains. While data on this specific compound are scarce, similar hydrazones have shown promising results. Investigating its biological effects could uncover novel applications .
Mechanism of Action
Target of Action
The primary target of 3,4-Dihydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone, also known as Protocatechuic aldehyde, is the G protein-coupled estrogen receptor-1 (GPER-1) . This receptor plays a crucial role in regulating endothelial function and preventing atherosclerosis .
Mode of Action
Protocatechuic aldehyde interacts with its target, GPER-1, and exhibits protective effects in endothelial dysfunction and atherosclerosis
Biochemical Pathways
The compound’s interaction with GPER-1 affects the biochemical pathways related to endothelial function and atherosclerosis . .
Pharmacokinetics
It is known that the compound is soluble in water at 20 ºc , which may influence its bioavailability.
Result of Action
The interaction of 3,4-Dihydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone with GPER-1 results in protective effects against endothelial dysfunction and atherosclerosis . This suggests that the compound may have potential therapeutic applications in cardiovascular diseases.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3,4-Dihydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments . .
Safety and Hazards
The safety information available indicates that 3,4-Dihydroxybenzaldehyde may cause eye irritation, skin irritation, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-4-11(19)15-12(14-7)16-13-6-8-2-3-9(17)10(18)5-8/h2-6,17-18H,1H3,(H2,14,15,16,19)/b13-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQWAHSIUADDDR-AWNIVKPZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC(=C(C=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC(=C(C=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321328 | |
Record name | 2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679787 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4-Dihydroxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone | |
CAS RN |
303024-34-2 | |
Record name | 2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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